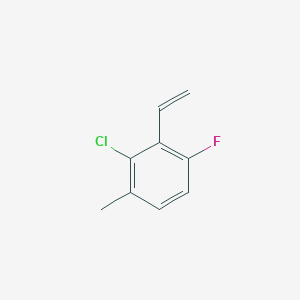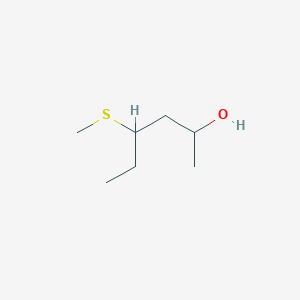
4-(Methylsulfanyl)hexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfanyl)hexan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to the second carbon of a hexane chain, with a methylsulfanyl group (-SCH3) attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Methylsulfanyl)hexan-2-ol can be synthesized through the alkylthiomethylation of ketones. For instance, the condensation of hexan-2-one with formaldehyde and sodium methanethiolate yields the desired product. The reaction typically occurs in an alkaline medium, which facilitates the formation of the methylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of sulfidic spent caustic from gas processing plants, which contains sodium methanethiolate, can be an efficient and cost-effective method for producing this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylsulfanyl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexan-2-one or hexanal.
Reduction: Hexan-2-ol or hexane.
Substitution: Various substituted hexanols depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(Methylsulfanyl)hexan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Methylsulfanyl)hexan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
Hexan-2-ol: Lacks the methylsulfanyl group, making it less hydrophobic.
4-Methylhexan-2-ol: Contains a methyl group instead of a methylsulfanyl group, altering its chemical properties.
4-(Ethylsulfanyl)hexan-2-ol: Similar structure but with an ethylsulfanyl group, affecting its reactivity and interactions.
Uniqueness
4-(Methylsulfanyl)hexan-2-ol is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
827024-51-1 |
|---|---|
Fórmula molecular |
C7H16OS |
Peso molecular |
148.27 g/mol |
Nombre IUPAC |
4-methylsulfanylhexan-2-ol |
InChI |
InChI=1S/C7H16OS/c1-4-7(9-3)5-6(2)8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
AIKJBMKAPNTJCP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
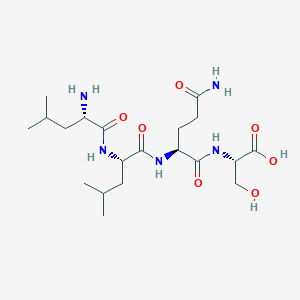
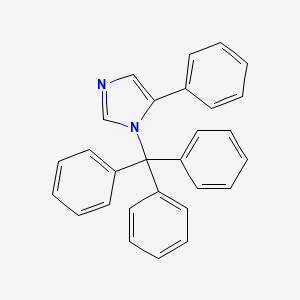
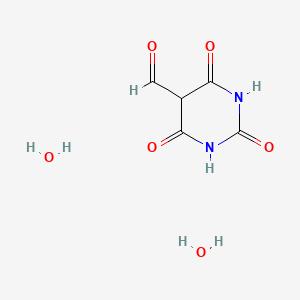
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
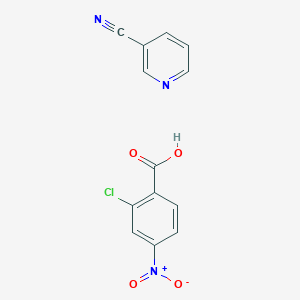
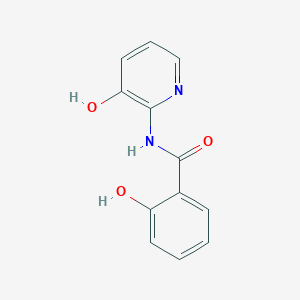
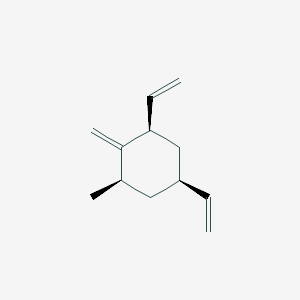
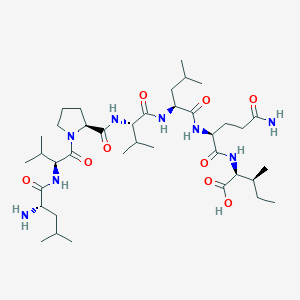
![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)
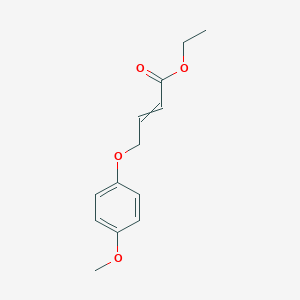
![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
